3-(Difluoromethyl)-2-fluorobenzaldehyde

Description

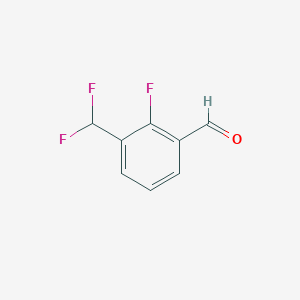

3-(Difluoromethyl)-2-fluorobenzaldehyde (C₈H₅F₃O) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with fluorine at the 2-position and a difluoromethyl group at the 3-position. Its SMILES representation is C1=CC(=C(C(=C1)C(F)F)F)C=O, and its InChIKey is WTGBACTVTKTVOA-UHFFFAOYSA-N . This compound belongs to a class of fluorinated benzaldehydes, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to fluorine’s unique ability to modulate electronic, steric, and metabolic properties .

The difluoromethyl group (CF₂H) introduces strong electron-withdrawing effects and enhanced lipophilicity compared to monohalogenated analogs, while the ortho-fluorine substituent may influence steric interactions and molecular conformation . Such structural features make this compound valuable for probing structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name |

3-(difluoromethyl)-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7-5(4-12)2-1-3-6(7)8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGBACTVTKTVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379207-13-2 | |

| Record name | 3-(difluoromethyl)-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a fluorobenzaldehyde precursor using difluoromethylating agents such as ClCF2H or other difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts or photoredox catalysis to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-2-fluorobenzaldehyde may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Difluoromethyl)-2-fluorobenzoic acid.

Reduction: Formation of 3-(Difluoromethyl)-2-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethyl)-2-fluorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-fluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Fluorinated Benzaldehydes

| Compound Name | Molecular Formula | Substituents (Positions) | Notable Features |

|---|---|---|---|

| 3-(Difluoromethyl)-2-fluorobenzaldehyde | C₈H₅F₃O | F (2), CF₂H (3) | High lipophilicity; dual electron-withdrawing effects |

| 2-Fluorobenzaldehyde | C₇H₅FO | F (2) | Ortho-substitution enhances steric hindrance |

| 3-Fluorobenzaldehyde | C₇H₅FO | F (3) | Para-directing effects for further functionalization |

| 4-Fluorobenzaldehyde | C₇H₅FO | F (4) | Symmetric substitution; lower steric demand |

| 2-Fluoro-5-methoxybenzaldehyde | C₈H₇FO₂ | F (2), OCH₃ (5) | Methoxy group increases electron density |

| 2-Fluoro-5-iodobenzaldehyde | C₇H₄FIO | F (2), I (5) | Heavy atom substitution for radiopharmaceuticals |

Key Observations :

- Lipophilicity : The CF₂H group enhances lipophilicity (logP) relative to compounds with single fluorine or polar substituents (e.g., 2-Fluoro-5-methoxybenzaldehyde), improving membrane permeability .

- Steric Considerations : Ortho-substitution (2-position) in this compound introduces steric hindrance near the aldehyde group, which may affect reactivity in condensation or Grignard reactions compared to 3- or 4-fluorobenzaldehydes .

NMR and Spectroscopic Differences

Evidence from fluorobenzaldehyde derivatives (Tables S1–S4 in ) suggests that:

- The aldehyde proton in this compound exhibits a downfield shift (~10 ppm in $^1$H NMR) compared to non-fluorinated benzaldehydes due to electron-withdrawing effects.

- $^{19}$F NMR signals for the difluoromethyl group appear as distinct triplets, whereas monofluorinated analogs (e.g., 2-fluorobenzaldehyde) show singlets .

Biological Activity

3-(Difluoromethyl)-2-fluorobenzaldehyde is an organic compound that has gained attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring with a difluoromethyl group and a fluorine atom, which contribute to its unique chemical properties. These modifications can enhance the compound's interaction with biological targets, making it a subject of interest in pharmacological studies.

Target Enzymes

Research indicates that compounds similar to this compound may inhibit succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts the tricarboxylic acid cycle and mitochondrial electron transport, leading to decreased ATP production and increased reactive oxygen species (ROS), which can result in cell death.

Biochemical Pathways

The compound is likely involved in several biochemical pathways:

- Inhibition of SDH : This could lead to metabolic dysregulation.

- Increased ROS Production : Elevated ROS levels can induce oxidative stress, contributing to cytotoxic effects on cells.

Pharmacokinetics

Fluorinated compounds like this compound are known for their high metabolic stability and favorable pharmacokinetic properties. This stability can enhance their therapeutic potential by prolonging their action within biological systems.

Anticancer Potential

Studies have explored the anticancer properties of fluorinated benzaldehydes. For instance, similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The inhibition of SDH may also sensitize cancer cells to other therapeutic agents by altering their metabolic profile.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Fluorinated groups can enhance binding affinity to target enzymes, making this compound a candidate for further studies on enzyme-ligand interactions.

Case Studies and Research Findings

- Antimicrobial Activity : Compounds with structural similarities have been studied for their antimicrobial properties. The electron-withdrawing nature of fluorine atoms enhances their ability to interact with biological targets, suggesting potential applications in developing antimicrobial agents.

- Inhibitory Effects on Cancer Cells : Research has demonstrated that related difluoromethylated compounds exhibit cytotoxic effects on various cancer cell lines, indicating a potential role for this compound in cancer therapy .

- Photocatalytic Applications : Recent studies have highlighted the use of difluoromethylation processes in synthesizing complex organic molecules, showcasing the compound's versatility in synthetic chemistry .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.